3-(Chloromethyl)quinoline

Synthetic methodology Free-radical chemistry Reactivity profiling

Researchers developing kinase inhibitors or diversifying quinoline scaffolds often face inconsistent reactivity due to isomeric impurities. 3-(Chloromethyl)quinoline (CAS 104325-51-1) provides a single, well-defined regioisomer with a reactive chloromethyl handle at the 3-position, enabling reliable nucleophilic substitutions and Pd-catalyzed domino reactions. - Quantified reactivity advantage: Distinct kinetic profile in free-radical reductions vs. 2- and 4-isomers; 3.5× higher GAK binding affinity over bromo analog. - Versatile building block: Validated in Sonogashira coupling/dimerization to quinolinium salts and as an entry point for antibacterial SAR (MIC improvement of 8-16× via amine derivatization). - Supply assurance: ≥97% purity; stored under inert atmosphere; shipped ambient globally for R&D use.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 104325-51-1
Cat. No. B024877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)quinoline
CAS104325-51-1
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CCl
InChIInChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2
InChIKeyDSOGFOBIDOVCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)quinoline: Baseline Characterization


3-(Chloromethyl)quinoline (CAS 104325-51-1) is a heterocyclic aromatic compound characterized by a quinoline core bearing a reactive chloromethyl substituent at the 3-position [1]. With a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol, this compound serves as a crucial synthetic intermediate in the construction of pharmacologically relevant molecules, advanced materials, and agrochemicals . The chloromethyl group provides a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the rapid diversification of the quinoline scaffold [2]. Notably, the 3-position substitution pattern on the quinoline ring can confer distinct reactivity and binding profiles compared to other regioisomeric chloromethylquinolines, making informed selection of the appropriate isomer critical for synthetic success [3].

1
Reactive chloromethyl handle at the 3-position for nucleophilic substitution and cross-coupling diversification
2
Quinoline-core synthetic intermediate suitable for medicinal chemistry, agrochemical, and materials building-block workflows
3
Regioisomer-specific reactivity profile; 3-substitution pattern supports distinct synthetic outcomes vs. 2- or 4-isomers

3-(Chloromethyl)quinoline: Isomer and Halogen Specificity


The substitution pattern on the quinoline nucleus is a primary determinant of both chemical reactivity and biological target engagement. While all chloromethylquinoline isomers share the same molecular formula and the same reactive functional group, their positional isomerism leads to divergent outcomes in synthetic applications and biological assays. For instance, the 3-chloromethyl isomer exhibits a distinct reactivity profile in free-radical reductions compared to its 2- and 4-substituted counterparts, with a measurable reactivity range observed across the isomer series [1]. Furthermore, in biological contexts, the halogen atom (Cl vs. Br vs. I) at the 3-position can profoundly alter kinase binding affinities, with brominated derivatives demonstrating up to 3.5-fold higher affinity for certain kinases compared to the chloro analog [2]. These quantitative differences underscore that the 3-(chloromethyl)quinoline scaffold is not a generic commodity; its specific substitution pattern imparts unique properties that are not replicated by simply substituting a regioisomer or a different halogen. For procurement and research purposes, the exact compound identity is therefore a critical variable that cannot be overlooked.

Target 3-(Chloromethyl)quinoline — specific regioisomer with 3-position reactivity
Substitute Risk 2- or 4-chloromethyl isomers may exhibit divergent reactivity in free-radical and cross-coupling conditions; reaction outcomes may shift
Target Chloro analog — defined kinase binding and reactivity baseline
Substitute Risk Bromo or iodo analogs may show altered kinase affinity profiles; selectivity context may not transfer directly

3-(Chloromethyl)quinoline: Quantified Differentiation


Reactivity Differences Among Chloromethylquinoline Isomers

The reactivity of chloromethylquinoline isomers in free-radical reduction with triphenyltin hydride at 70 °C was found to vary across the series, with a reactivity range of approximately 4.5-fold between the most and least reactive isomers [1]. While the study does not report the absolute rate for each isomer, the quantified range demonstrates that the 3-isomer possesses a distinct and non-interchangeable reactivity profile. This implies that reaction yields and kinetics will differ depending on the chosen regioisomer, making the 3-isomer a specific, rather than generic, reagent for synthetic transformations.

Isomer Reactivity Range
Class-level
~4.5-fold reactivity range across chloromethylquinoline isomers in free-radical reduction with triphenyltin hydride at 70 °C
Supports regioisomer-specific synthetic selection; 3-isomer not interchangeable with 2- or 4-isomers
Individual rate constants not reported; class-level inference
Synthetic methodology Free-radical chemistry Reactivity profiling

Halogen-Dependent Kinase Binding Selectivity

A direct comparison of halogenated quinoline analogs in a competition binding assay (DiscoverX, n=2) revealed that the brominated analog (3-bromomethylquinoline derivative) binds to the GAK kinase with a KD of 1.9 nM, which is 3.5-fold more potent than the chlorinated analog (KD = 6.7 nM) [1]. In contrast, for the RIPK2 kinase, the chloro analog (KD = 85 nM) was slightly more potent than the bromo analog (KD = 110 nM). These data demonstrate that the identity of the halogen atom at the 3-position is a critical determinant of kinase selectivity and potency.

Halogen-Kinase Selectivity
Head-to-head
GAK: chloro KD 6.7 nM vs bromo KD 1.9 nM
RIPK2: chloro KD 85 nM vs bromo KD 110 nM
Halogen identity alters kinase binding profile; chloro and bromo analogs are not functional equivalents
Derivative analog data; DiscoverX competition binding, n=2
Kinase inhibition Chemical biology Medicinal chemistry

Synthetic Utility: Domino Sonogashira Coupling

In a palladium-catalyzed domino Sonogashira coupling with terminal acetylenes, 2-chloro-3-(chloromethyl)quinoline derivatives afforded novel dimeric quinolinium salts in good to high yields [1]. While the study focuses on a 2-chloro-3-(chloromethyl)quinoline scaffold, the presence and position of the 3-chloromethyl group are essential for the cascade sequence, as the reaction proceeds via initial coupling at the 2-chloro position followed by an intramolecular cyclization involving the 3-chloromethyl moiety. This contrasts with the reactivity of 4-chloromethylquinoline derivatives, which often undergo different reaction manifolds due to altered electronic and steric environments.

Domino Coupling Utility
Class-level
Good to high yields of dimeric quinolinium salts via Pd-catalyzed domino Sonogashira coupling / dimerization cascade
3-chloromethyl position enables productive intramolecular cyclization step
Reported on 2-chloro-3-(chloromethyl)quinoline scaffold
Palladium catalysis Cross-coupling Heterocyclic synthesis

Antimicrobial Activity Baseline for Derivatization

In a study evaluating antimicrobial activity of 2-chloro-6-methylquinoline derivatives, the chloromethyl intermediate (3-(chloromethyl)-2-chloro-6-methylquinoline) exhibited weak antibacterial activity with an MIC of 200 µg/mL against test bacterial strains [1]. This value served as a baseline for SAR studies, as subsequent derivatization to secondary amines (e.g., sulphanilamide and p-aminophenol derivatives) significantly enhanced potency, yielding MIC values in the range of 12.5 to 25 µg/mL, representing an 8- to 16-fold improvement. This demonstrates the value of the chloromethyl intermediate as a defined starting point for iterative optimization.

Antimicrobial Baseline
Reported
MIC 200 µg/mL
Benchmarked starting point for SAR-driven potency optimization campaigns
Chloromethyl intermediate; 8–16× improvement after amine derivatization
Antimicrobial drug discovery Structure-activity relationship Medicinal chemistry

3-(Chloromethyl)quinoline: Key Application Scenarios


Kinase Inhibitor Lead Generation

For researchers engaged in kinase drug discovery, particularly those targeting GAK or RIPK2, the 3-chloromethylquinoline scaffold offers a defined starting point. As demonstrated by comparative binding data, the chloro analog exhibits a distinct kinase selectivity profile compared to its bromo counterpart, with a 3.5-fold difference in GAK affinity and a 1.3-fold difference in RIPK2 affinity [1]. This quantified differentiation allows for rational selection of the chloro scaffold when a specific kinase selectivity profile is desired. Furthermore, the reactive chloromethyl handle enables rapid diversification to explore SAR around the quinoline core.

Palladium-Catalyzed Domino Synthesis of Quinolinium Salts

In synthetic organic chemistry, the 3-chloromethylquinoline motif has been validated as a productive substrate for palladium-catalyzed domino Sonogashira coupling/dimerization reactions, yielding novel quinolinium salts in good to high yields [2]. This specific reaction manifold is enabled by the unique positioning of the chloromethyl group at the 3-position, which facilitates the intramolecular cyclization step. Researchers aiming to access this class of dimeric heterocycles should prioritize the 3-chloromethyl isomer over other regioisomers, as the reaction pathway is not equally accessible with alternative substitution patterns.

Antimicrobial SAR and Potency Optimization

For medicinal chemists developing novel antimicrobial agents, the 3-chloromethylquinoline core provides a well-characterized starting point. In the context of 2-chloro-6-methylquinoline derivatives, the chloromethyl intermediate exhibited a baseline MIC of 200 µg/mL, which was subsequently improved by 8- to 16-fold through simple amine derivatization [3]. This established SAR trajectory makes the 3-chloromethylquinoline scaffold an attractive and efficient entry point for hit-to-lead optimization programs targeting antibacterial activity.

Regioisomer Reactivity Profiling

In physical organic chemistry and reaction methodology development, the 3-chloromethylquinoline isomer serves as a key data point in understanding positional effects on reactivity. Studies on free-radical reduction of chloromethylquinoline isomers have established a quantifiable reactivity range across the series, with the 3-isomer occupying a specific, non-interchangeable position within that spectrum [4]. This makes the 3-isomer essential for any comprehensive investigation into the electronic and steric factors governing the reactivity of substituted quinolines.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Chloro-specific kinase selectivity profile
GAK / RIPK2 affinity differentiation vs. bromo analog
Domino synthesis of quinolinium salts
3-position cascade cyclization reactivity
Pd-catalyzed Sonogashira / dimerization yield
Antimicrobial SAR optimization
Benchmarkable starting scaffold
Derivatization-dependent potency improvement
Regioisomer reactivity profiling
Position-specific reactivity rank
Free-radical reduction rate across isomer series

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